molecular formula C5H4O3 B165944 Citraconic anhydride CAS No. 616-02-4

Citraconic anhydride

Cat. No.: B165944
CAS No.: 616-02-4
M. Wt: 112.08 g/mol
InChI Key: AYKYXWQEBUNJCN-UHFFFAOYSA-N
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Description

Citraconic anhydride, also known as 2-methylmaleic anhydride, is an organic compound with the molecular formula C5H4O3. It is a derivative of maleic anhydride and is characterized by the presence of an anhydride group. This compound is a highly reactive compound that can undergo various chemical reactions, making it a valuable reagent in organic synthesis .

Mechanism of Action

Target of Action

Citraconic anhydride primarily targets primary amines . It is used in the field of immunohistology as an antigen retrieval solution . It has been found to be effective in enhancing the staining of certain antibodies that are otherwise difficult to stain .

Mode of Action

This compound reacts with primary amines, creating an amide linkage and a terminal carboxylate . This reaction effectively blocks the primary amines . The linkage formed is stable at neutral to alkaline pH (pH >7), but rapidly hydrolyzes in acidic conditions (pH 3-4), releasing the citraconic acid and freeing the amines .

Biochemical Pathways

It is known that this compound can alter the electrostatic relationship between cationic epsilon-nh3+ groups of lysine residues of proteins and anionic phosphate groups of nucleic acids, thereby destabilizing the nucleoprotein complex .

Result of Action

The primary result of this compound’s action is the enhanced staining of certain antibodies in fixed paraffin-embedded tissue sections . It has been found to yield more intense staining for a number of antibodies, including MyoD1, myogenin, perforin, TIA-1, Tdt, RET, and MiTF .

Action Environment

The action of this compound is influenced by the pH of the environment. The amide linkage it forms is stable at neutral to alkaline pH, but rapidly hydrolyzes in acidic conditions . Additionally, this compound has been found to reduce the interfacial impedance of pouch cells during high-temperature storage, enhancing their stability .

Biochemical Analysis

Biochemical Properties

Citraconic anhydride plays a significant role in biochemical reactions by reacting with primary amines to form an amide linkage and a terminal carboxylate . This reaction is stable at neutral to alkaline pH values but is rapidly hydrolyzed in acidic conditions, releasing citraconic acid and freeing the amine . This property makes this compound a useful tool for reversible blocking of amine groups in proteins and other molecules . It interacts with enzymes, proteins, and other biomolecules, such as lysozyme, by modifying lysine residues .

Cellular Effects

This compound influences various cellular processes by modifying the surface charge of biomolecules. For example, citraconylated exosomes exhibit a significantly reduced surface charge, which enhances their intracellular uptake by macrophages . This modification can affect cell signaling pathways, gene expression, and cellular metabolism by altering the interactions between biomolecules and their cellular targets .

Molecular Mechanism

At the molecular level, this compound exerts its effects by reacting with primary amines to form stable amide linkages . This reaction can be reversed under acidic conditions, releasing citraconic acid and freeing the amine . The modification of lysine residues in proteins can lead to changes in enzyme activity, protein-protein interactions, and gene expression . This compound can also act as a pH-sensitive linker in drug delivery systems, enhancing the stability and targeting of therapeutic agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The amide linkage formed by this compound is stable at neutral to alkaline pH values but is rapidly hydrolyzed in acidic conditions . This reversible blocking property allows for the temporary modification of biomolecules, which can be useful in various experimental protocols . Long-term effects on cellular function can be observed in in vitro and in vivo studies, depending on the stability and degradation of the citraconic modification .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively modify biomolecules without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular function and causing inflammation . Threshold effects and dose-dependent responses should be carefully evaluated in animal studies to determine the optimal dosage for specific applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the hydrolysis of the amide bond to release citraconic acid . This reaction can be catalyzed by enzymes such as esterases and amidases, which facilitate the conversion of this compound to its corresponding acid . The presence of this compound can also affect metabolic flux and metabolite levels by modifying key enzymes and proteins involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The reversible blocking of amine groups can influence the localization and accumulation of biomolecules, affecting their function and activity . This compound can also be used to modify the surface properties of nanoparticles and drug delivery systems, enhancing their targeting and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to modify lysine residues in proteins . This modification can direct proteins to specific compartments or organelles, affecting their activity and function . For example, this compound can be used to target proteins to the cytosol, nucleus, or mitochondria, depending on the presence of targeting signals and post-translational modifications . The localization of this compound-modified proteins can be crucial for their role in cellular processes and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Citraconic anhydride is highly reactive due to the presence of anhydride groups. It can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, typically under acidic or basic conditions.

    Esterification: Alcohols in the presence of an acid catalyst.

    Amidation: Amines under mild heating conditions.

    Addition Reactions: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: Citraconic acid.

    Esterification: Citraconic esters.

    Amidation: Citraconic amides.

    Addition Reactions: Various addition products depending on the nucleophile used.

Comparison with Similar Compounds

Citraconic anhydride’s unique reactivity and applications make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

3-methylfuran-2,5-dione
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InChI

InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h2H,1H3
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InChI Key

AYKYXWQEBUNJCN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=O)OC1=O
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Molecular Formula

C5H4O3
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DSSTOX Substance ID

DTXSID8060660
Record name 2,5-Furandione, 3-methyl-
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Molecular Weight

112.08 g/mol
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Physical Description

Colorless liquid; mp = 7-8 deg C; [Hawley] Clear almost colorless liquid; mp = 7 deg C; [MSDSonline]
Record name Methylmaleic anhydride
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Boiling Point

213-214 °C @ 760 MM HG
Record name METHYLMALEIC ANHYDRIDE
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Solubility

SOL IN ALCOHOL, ETHER, ACETONE
Record name METHYLMALEIC ANHYDRIDE
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Density

1.2469 @ 16 °C/4 °C
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Vapor Pressure

1 MM HG @ 47.1 °C
Record name METHYLMALEIC ANHYDRIDE
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Color/Form

COLORLESS LIQUID

CAS No.

616-02-4
Record name Citraconic anhydride
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Record name Methylmaleic anhydride
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Record name Citraconic anhydride
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Melting Point

7-8 °C
Record name METHYLMALEIC ANHYDRIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citraconic anhydride
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Citraconic anhydride
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Citraconic anhydride
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Citraconic anhydride
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Citraconic anhydride

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